5,8-dimethoxy-1,2,3,4-tetrahydroquinoline
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Overview
Description
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated, making them versatile intermediates in organic synthesis. The presence of methoxy groups at the 5 and 8 positions of the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine reacts with dimethoxymethane in the presence of an acid catalyst such as hydrochloric acid at elevated temperatures . This reaction yields the desired tetrahydroquinoline derivative with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy groups or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, fully saturated tetrahydroquinolines, and functionalized derivatives with different substituents at the methoxy positions.
Scientific Research Applications
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The methoxy groups and the tetrahydroquinoline core play crucial roles in its binding affinity and activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: Shares a similar core structure but lacks the methoxy groups.
5,7-dimethoxy-1,2,3,4-tetrahydroquinoline: Similar structure with methoxy groups at different positions.
3,4-dihydroquinoline: A partially saturated quinoline without methoxy groups.
Uniqueness
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methoxy groups, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
132227-05-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-6-10(14-2)11-8(9)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3 |
InChI Key |
YWRFFFKWNVLHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCNC2=C(C=C1)OC |
Purity |
95 |
Origin of Product |
United States |
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